ADB-PINACA pentanoic acid metabolite
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Overview
Description
ADB-PINACA pentanoic acid metabolite is a derivative of ADB-PINACA, which belongs to the synthetic cannabinoid class. These compounds are designed to stimulate the endocannabinoid system and mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis . This compound is formed through metabolic processes in the human body.
Preparation Methods
The synthetic route for ADB-PINACA pentanoic acid metabolite involves the following steps:
Pentyl Hydroxylation: ADB-PINACA undergoes hydroxylation at the pentyl side chain.
Hydroxylation Followed by Oxidation (Ketone Formation): Another major metabolic reaction involves hydroxylation followed by oxidation, resulting in the formation of a ketone group.
Glucuronidation: ADB-PINACA can also undergo glucuronidation, where it conjugates with glucuronic acid.
Chemical Reactions Analysis
The compound undergoes several reactions:
Oxidative Defluorination Followed by Carboxylation: In the case of ADB-PINACA pentanoic acid metabolite, oxidative defluorination (removal of a fluorine atom) is followed by carboxylation, leading to the formation of the pentanoic acid moiety.
Common reagents and conditions used in these reactions are specific to metabolic enzymes in the liver. The major products formed include ADB-PINACA ketopentyl, hydroxypentyl, and pentanoic acid.
Scientific Research Applications
ADB-PINACA pentanoic acid metabolite has implications in various fields:
Forensic Toxicology: Detecting this metabolite in urine samples helps confirm ADB-PINACA intake.
Clinical Chemistry: Understanding its metabolism aids in identifying drug use.
Pharmacology Research: Investigating its effects on cannabinoid receptors and potential therapeutic applications.
Mechanism of Action
The compound likely exerts its effects through interactions with cannabinoid receptors (CB₁ and CB₂). Activation of these receptors modulates neurotransmitter release, affecting pain perception, mood, and appetite. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
ADB-PINACA pentanoic acid metabolite is unique due to its specific metabolic profile. Similar compounds include ADB-PINACA itself and other synthetic cannabinoids like 5F-ADB-PINACA .
Properties
Molecular Formula |
C19H26N4O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)16(17(20)26)21-18(27)15-12-8-4-5-9-13(12)23(22-15)11-7-6-10-14(24)25/h4-5,8-9,16H,6-7,10-11H2,1-3H3,(H2,20,26)(H,21,27)(H,24,25) |
InChI Key |
IVHZMDPVHMCCKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Synonyms |
5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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